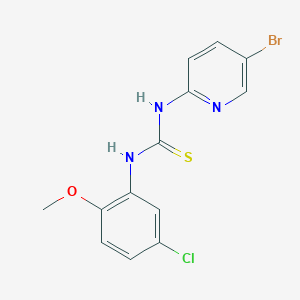![molecular formula C14H20N2O3 B4679486 3-(2-furyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B4679486.png)
3-(2-furyl)-N-[3-(4-morpholinyl)propyl]acrylamide
Übersicht
Beschreibung
3-(2-furyl)-N-[3-(4-morpholinyl)propyl]acrylamide, also known as FMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. FMPA has been found to have a variety of biochemical and physiological effects, and has shown promise in a number of different research applications.
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-N-[3-(4-morpholinyl)propyl]acrylamide can vary depending on the specific context and application of the research. However, it is generally believed that this compound works by modulating the activity of certain enzymes and signaling pathways within cells, which can lead to changes in gene expression, protein synthesis, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of different biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of certain neurotransmitters in the nervous system. This compound has also been found to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-furyl)-N-[3-(4-morpholinyl)propyl]acrylamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, which can allow researchers to study specific cellular processes in more detail. However, there are also some limitations to using this compound in lab experiments, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Zukünftige Richtungen
There are a number of different future directions for research on 3-(2-furyl)-N-[3-(4-morpholinyl)propyl]acrylamide, including studies of its potential use as a therapeutic agent for cancer, inflammation, and other diseases. Other potential areas of research include the development of new synthesis methods for this compound, the identification of new mechanisms of action and cellular targets, and the optimization of dosing and administration protocols for use in human clinical trials.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-[3-(4-morpholinyl)propyl]acrylamide has been used in a variety of different scientific research applications, including studies of the nervous system, cancer, and inflammation. This compound has been found to have a number of different mechanisms of action, which can vary depending on the specific application and context of the research.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14(5-4-13-3-1-10-19-13)15-6-2-7-16-8-11-18-12-9-16/h1,3-5,10H,2,6-9,11-12H2,(H,15,17)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGNPZIJJMSWFO-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4679406.png)
![4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4679414.png)
![1-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4679415.png)
![1-{3-[(3-methoxybenzyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4679418.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4679427.png)

![1-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4679450.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B4679456.png)
![N-cycloheptyl-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4679464.png)
![1-[(2,4-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4679466.png)
![3,10-dimethyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4679472.png)

![10-cyclopropyl-2-(1-ethyl-1H-pyrazol-5-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4679480.png)
![1-ethyl-N-(3-{[(4-fluorophenyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4679492.png)